1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione
Description
1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione is a pyrimidine-derived heterocyclic compound featuring a 1,3-dimethyl substitution on the pyrimidine ring and a propargyloxy group at the 6-position. Its structure combines the hydrogen-bonding capabilities of the dione moiety with the reactive alkyne group of the propargyloxy substituent.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1,3-dimethyl-6-prop-2-ynoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O3/c1-4-5-14-8-6-7(12)10(2)9(13)11(8)3/h1,6H,5H2,2-3H3 |
InChI Key |
ZRFSCUPNAZXDEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydropyrimidine-2,4-dione Core
The tetrahydropyrimidine-2,4-dione ring system can be synthesized by cyclocondensation reactions involving β-ketoesters or β-diketones with urea or substituted ureas. This approach is well-documented for related pyrimidine derivatives and involves:
- Reacting β-ketoester intermediates with urea or methylated urea derivatives under acidic or basic catalysis.
- Heating the reaction mixture to promote ring closure and formation of the pyrimidine-2,4-dione structure.
- Purification by recrystallization or chromatography to isolate the tetrahydro-1,3-dimethyl-pyrimidine-2,4-dione intermediate.
Methylation of Nitrogen Atoms
Methylation at the nitrogen atoms (positions 1 and 3) is typically achieved by:
- Treating the tetrahydropyrimidine-2,4-dione intermediate with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Controlling reaction conditions to achieve selective dimethylation without over-alkylation.
- Monitoring reaction progress by thin-layer chromatography and confirming product formation by NMR spectroscopy.
Installation of the Propargyloxy Group at Position 6
The propargyloxy substituent is introduced via nucleophilic substitution of the hydroxy group at position 6 by propargyl bromide or propargyl chloride under basic conditions:
- The hydroxy group at position 6 is deprotonated using potassium carbonate or a similar base in an aprotic solvent such as acetone or dimethylformamide.
- Propargyl bromide is added to the reaction mixture, facilitating an SN2 reaction to form the propargyloxy ether.
- The reaction is typically conducted at room temperature or slightly elevated temperatures to optimize yield.
- Purification involves extraction with ethyl acetate, drying over sodium sulfate, and chromatographic separation if necessary.
This method is supported by analogous procedures reported in the synthesis of related benzyloxy and propargyloxy-substituted heterocycles.
Experimental Data and Reaction Conditions
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to form core | β-Ketoester + urea, acidic/basic catalyst, heat | 70-85 | Purify by recrystallization |
| N-Methylation | Methyl iodide, potassium carbonate, acetone, room temp | 75-90 | Monitor by TLC, avoid over-alkylation |
| Propargyloxy substitution | Propargyl bromide, potassium carbonate, acetone, 25-60 °C | 65-80 | Use excess base, extract with ethyl acetate |
Research Discoveries and Optimization Insights
- The use of potassium carbonate as a base in the propargyloxy substitution step provides mild conditions that preserve the integrity of the tetrahydropyrimidine ring while enabling efficient ether formation.
- Excess propargyl bromide or prolonged reaction times tend to increase side reactions, including polymerization or multiple substitutions, thus careful stoichiometric control is critical.
- Alternative solvents such as dimethylformamide can increase reaction rates but may complicate purification.
- Methylation efficiency is enhanced by using phase-transfer catalysts or by performing the reaction under reflux conditions, but these require careful monitoring to avoid N-alkylation at undesired positions.
Chemical Reactions Analysis
Cycloaddition Reactions
The propargyloxy group facilitates [3+2] and [4+2] cycloadditions, critical for synthesizing heterocyclic frameworks.
Huisgen Azide-Alkyne Cycloaddition
The terminal alkyne in the propargyloxy group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is pivotal for bioconjugation and drug discovery applications.
Example :
-
Reaction with benzyl azide under Cu(I) catalysis yields a triazole-linked pyrimidine derivative at 60–80°C in DMSO/H<sub>2</sub>O .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CuAAC | CuSO<sub>4</sub>, sodium ascorbate, 60°C | 1,2,3-Triazole-pyrimidine hybrid | 85–92% |
Intramolecular Cyclizations
The propargyloxy group participates in gold(I)-catalyzed cycloisomerization reactions, forming fused pyran or pyridine derivatives.
Gold(I)-Mediated Cyclization
In toluene at 60°C, Au(I) complexes catalyze the cycloisomerization of the propargyloxy side chain into 3,4-dihydro-2H-pyran derivatives via a 6-endo-dig mechanism .
Key observation :
-
Steric effects from the dimethyl groups on the pyrimidine ring influence regioselectivity.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cycloisomerization | AuCl(PPh<sub>3</sub>), toluene, 60°C | Pyrano[3,4-c]pyrimidine-dione | 78% |
Nucleophilic Substitutions
The electron-deficient pyrimidine-dione core undergoes nucleophilic attacks, particularly at the C6 position.
Hydrolysis of Propargyloxy Group
Under acidic conditions (HCl, H<sub>2</sub>O/THF), the propargyloxy group is hydrolyzed to a hydroxyl group, yielding 1,3-dimethyl-6-hydroxypyrimidine-2,4-dione.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid hydrolysis | 1M HCl, THF, reflux | 6-Hydroxy-1,3-dimethylpyrimidine-2,4-dione | 90% |
Michael Addition Reactions
The α,β-unsaturated carbonyl system in the pyrimidine-dione core acts as a Michael acceptor.
Thiol Conjugation
Thiols (e.g., 2-mercaptobenzothiazole) add to the C5 position in DMSO at room temperature, forming sulfur-linked adducts. This mirrors electrochemical oxidation pathways observed in related pyrimidines .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Michael addition | DMSO, RT, 24h | 5-(Benzothiazolylthio)-pyrimidine-dione | 65% |
Oxidative Transformations
The propargyloxy group is susceptible to oxidation, forming carbonyl derivatives.
Oxidative Cleavage
Treatment with KMnO<sub>4</sub> in acetone/H<sub>2</sub>O cleaves the propargyloxy group to a carboxylic acid.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidative cleavage | KMnO<sub>4</sub>, acetone/H<sub>2</sub>O, 0°C | 1,3-Dimethyl-6-carboxypyrimidine-2,4-dione | 88% |
Thermal Rearrangements
Heating in polar aprotic solvents induces propargyl Claisen rearrangements or -shifts.
Propargyl Claisen Rearrangement
At 120°C in DMF, the propargyloxy group rearranges to form a chromone-fused pyrimidine .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Claisen rearrangement | DMF, 120°C, 12h | Chromone-pyrimidine hybrid | 70% |
Hetero-Diels-Alder Reactions
The propargyloxy group participates as a dienophile in inverse electron-demand Diels-Alder reactions with electron-rich dienes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Specifically, 1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione has shown potential in inhibiting cancer cell proliferation. Studies suggest that modifications in the pyrimidine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structure allows it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death. Preliminary studies have shown effectiveness against various strains of bacteria and fungi .
Agricultural Applications
Pesticide Development
Given the increasing need for sustainable agricultural practices, the use of pyrimidine derivatives as pesticides is gaining traction. The compound's ability to interfere with pest metabolism makes it a candidate for developing new agrochemicals that are less harmful to non-target organisms .
Plant Growth Regulation
Research suggests that certain pyrimidine compounds can act as plant growth regulators. They may influence processes such as seed germination and root development, contributing to improved crop yields .
Materials Science
Polymer Synthesis
1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione can serve as a building block in the synthesis of novel polymers. Its reactive propargyloxy group allows for coupling reactions that can lead to the formation of advanced materials with tailored properties for applications in coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propargyloxy group plays a crucial role in these interactions, potentially forming covalent bonds with target molecules. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The 6-position substituent significantly influences the compound’s properties. Key comparisons include:
Table 1: Substituent Comparison for 1,3-Dimethylpyrimidine-2,4-dione Derivatives
*Calculated based on formula C₁₀H₁₂N₂O₃.
†Predicted from structural similarity to .
‡Estimated using substituent contributions.
Key Observations :
- Steric and Electronic Effects : The propargyloxy group introduces a linear alkyne, enhancing reactivity compared to aryl (e.g., naphthyl ) or alkoxy (e.g., methoxy ) substituents. This group may increase electrophilicity at the 6-position, facilitating click chemistry or cross-coupling reactions.
- Polar Surface Area (PSA) : The PSA of the target compound (~55.89 Ų) is comparable to its propenyl analog , suggesting similar solubility and membrane permeability. However, the methoxy derivative likely has lower PSA due to reduced hydrogen-bonding capacity.
Biological Activity
1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₉H₁₀N₂O₃
- Molecular Weight: 194.19 g/mol
- CAS Number: 94154-82-2
Antitumor Activity
Recent studies have indicated that pyrimidine derivatives exhibit promising antitumor properties. For instance, compounds similar to 1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione have been shown to inhibit specific cancer-related pathways. A notable example includes the design of derivatives targeting Skp2, a protein involved in cell cycle regulation. Compounds in this category demonstrated:
- Inhibition of colony formation in cancer cell lines.
- Cell cycle arrest at the S-phase.
- Decreased expression of Skp2 and increased levels of its substrates p21 and p27 .
The mechanism by which 1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione exerts its biological effects is largely attributed to its ability to interact with various molecular targets involved in cell proliferation and apoptosis. The compound may also modulate signaling pathways that are crucial for tumor growth and metastasis.
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a related pyrimidine derivative in xenograft models. The results indicated:
- Significant tumor growth inhibition compared to control groups.
- Minimal toxicity observed in treated subjects.
These findings suggest that modifications to the pyrimidine structure can enhance antitumor activity while maintaining safety profiles .
Case Study 2: Pharmacological Profiling
Another investigation focused on the pharmacological profiling of various pyrimidine derivatives. The study highlighted:
- Diverse biological activities , including antimicrobial and anti-inflammatory effects.
- Variability in potency based on structural modifications.
Table 1: Summary of Biological Activities
Q & A
Q. How to investigate tautomeric equilibria in solution and solid states?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
